molecular formula C10H26OSi2 B1649440 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane CAS No. 1000-00-6

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane

Cat. No.: B1649440
CAS No.: 1000-00-6
M. Wt: 218.48 g/mol
InChI Key: ILYAQWBKAVFRGF-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C10H26OSi2. It is a colorless liquid known for its unique chemical properties and applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane can be synthesized through several methods. One common approach involves the reaction of diethylmethylchlorosilane with diethylmethylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3,3-tetraethyl-1,3-dimethyldisiloxane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of silicon, participating in bond formation and cleavage. Its molecular structure allows for flexibility in forming various derivatives, which can interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is unique due to its specific combination of ethyl and methyl groups, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

[diethyl(methyl)silyl]oxy-diethyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYAQWBKAVFRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(CC)O[Si](C)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905153
Record name 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-00-6
Record name 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC96852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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